An In-depth Technical Guide to the Chemical Properties of 3,4-Dichlorobenzoyl Chloride
An In-depth Technical Guide to the Chemical Properties of 3,4-Dichlorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 3,4-Dichlorobenzoyl chloride, a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals. This document outlines its core characteristics, experimental protocols for its synthesis and key reactions, and visual representations of its chemical behavior to support advanced research and development.
Core Chemical and Physical Properties
3,4-Dichlorobenzoyl chloride is a white to yellowish crystalline solid that is sensitive to moisture.[1][2][3] It is a reactive acyl chloride, making it a versatile reagent in organic synthesis.[4]
Quantitative Data Summary
The following tables summarize the key quantitative properties of 3,4-Dichlorobenzoyl chloride.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 3024-72-4[1][2][5] |
| Molecular Formula | C₇H₃Cl₃O[1][5] |
| Molecular Weight | 209.46 g/mol [1][2][5] |
| Canonical SMILES | C1=CC(=C(C=C1C(=O)Cl)Cl)Cl |
| InChI Key | VTXNOVCTHUBABW-UHFFFAOYSA-N |
Table 2: Physical Properties
| Property | Value |
| Appearance | White to yellowish crystalline low melting solid[1][2] |
| Melting Point | 30-33 °C[1][2][3] |
| Boiling Point | 242 °C[1][3] |
| Density | Approximately 1.5078 g/cm³[2][3] |
| Flash Point | 142 °C (288 °F)[2][3] |
| Solubility | Soluble in chloroform; Insoluble in water[2][6] |
| Stability | Stable under normal temperatures and pressures; Moisture sensitive[6] |
Experimental Protocols
Detailed methodologies for the synthesis and key reactions of 3,4-Dichlorobenzoyl chloride are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions.
Synthesis of 3,4-Dichlorobenzoyl Chloride
3,4-Dichlorobenzoyl chloride is typically prepared by the reaction of 3,4-dichlorobenzoic acid with a chlorinating agent, such as thionyl chloride.[1][4]
Protocol:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl gas, add 3,4-dichlorobenzoic acid.
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Addition of Reagent: Add an excess of thionyl chloride (approximately 2-3 equivalents) to the flask. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.
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Reaction Conditions: Heat the mixture to reflux (approximately 79 °C for thionyl chloride) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
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Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure.
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Purification: The resulting crude 3,4-Dichlorobenzoyl chloride can be purified by vacuum distillation to yield a clear to pale yellow liquid, which solidifies upon cooling.
Key Reactions and Applications
3,4-Dichlorobenzoyl chloride is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[2][6]
A notable application of 3,4-Dichlorobenzoyl chloride is in the Arndt-Eistert reaction to produce 3,4-dichlorophenylacetic acid.[2][4] This reaction extends the carbon chain of the carboxylic acid by one methylene (B1212753) group.
Protocol:
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Diazoketone Formation: Dissolve 3,4-Dichlorobenzoyl chloride in an inert solvent (e.g., diethyl ether). Cool the solution in an ice bath and slowly add a solution of diazomethane (B1218177) in the same solvent until the yellow color of diazomethane persists. Stir the reaction mixture at 0 °C for 1-2 hours.
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Wolff Rearrangement: In a separate flask, prepare a suspension of a catalyst, typically silver(I) oxide or silver benzoate, in water or an alcohol. Add the previously prepared diazoketone solution dropwise to the heated catalyst suspension (typically 50-70 °C). The rearrangement is often accompanied by the evolution of nitrogen gas.
-
Work-up: After the addition is complete and gas evolution has ceased, cool the reaction mixture. If the reaction was performed in water, acidify the solution and extract the product with an organic solvent. If an alcohol was used, the resulting ester can be isolated by removing the solvent and purifying by chromatography or distillation. For the free acid, the ester can be subsequently hydrolyzed.
3,4-Dichlorobenzoyl chloride can be used in Friedel-Crafts acylation reactions to introduce the 3,4-dichlorobenzoyl group onto an aromatic ring.
Protocol:
-
Reaction Setup: In a dry flask under an inert atmosphere, suspend a Lewis acid catalyst (e.g., aluminum chloride, 1.1 equivalents) in a dry, non-polar solvent (e.g., dichloromethane).
-
Addition of Reactants: Cool the suspension in an ice bath. Slowly add a solution of 3,4-Dichlorobenzoyl chloride in the same solvent. Then, add the aromatic substrate dropwise.
-
Reaction Conditions: Allow the reaction to stir at 0 °C and then warm to room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Work-up: Upon completion, quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
As a typical acyl chloride, 3,4-Dichlorobenzoyl chloride readily reacts with nucleophiles like amines and alcohols to form amides and esters, respectively.
Protocol for Amide Synthesis:
-
Reaction Setup: Dissolve an amine in a suitable solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) along with a base (e.g., triethylamine (B128534) or pyridine, 1.1-1.5 equivalents) to neutralize the HCl byproduct.
-
Addition of Acyl Chloride: Cool the solution in an ice bath and add a solution of 3,4-Dichlorobenzoyl chloride dropwise.
-
Reaction Conditions: Allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer, remove the solvent, and purify the resulting amide by recrystallization or column chromatography.
Visualizing Chemical Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the key chemical transformations and experimental workflows involving 3,4-Dichlorobenzoyl chloride.
Caption: Synthesis of 3,4-Dichlorobenzoyl chloride.
Caption: Arndt-Eistert synthesis workflow.
